- Improved processes for the preparation of guadecitabine and intermediates thereof, World Intellectual Property Organization, , ,
Cas no 929904-85-8 (Guadecitabine sodium)

Guadecitabine sodium structure
Nombre del producto:Guadecitabine sodium
Número CAS:929904-85-8
MF:C18H24N9NaO10P
Megavatios:580.400994300842
MDL:MFCD28144509
CID:1065203
PubChem ID:135564654
Guadecitabine sodium Propiedades químicas y físicas
Nombre e identificación
-
- 2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt
- S-110
- SGI-110
- sodium,[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate
- Guadecitabine sodium
- S 110
- sodium (2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl [(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
- 2'-Deoxy-5-azacytidylyl-(3'-->5')-2'-deoxy-guanosine Sodium Salt
- SGI-110 sodium salt
- Guadecitabine sodium (JAN/USAN)
- CS-0003821
- GUADECITABINE SODIUM [JAN]
- sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate
- S110 sodium salt
- Guadecitabine sodium; SGI-110 sodium; S-110 sodium
- Guadecitabine sodium [USAN]
- [(2R,3S,5R)-5-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl]methyl (2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl sodium phosphate
- Q27237136
- Guanosine, 2'-deoxy-5-azacytidylyl-(3'-5')-2'-deoxy-, sodium salt (1:1)
- CHEMBL3544980
- GUADECITABINE SODIUM [WHO-DD]
- G14403
- EX-A2903
- HY-15229
- UNII-0RB89YH367
- SGI 110
- D10809
- 929904-85-8
- 2'-Deoxy-5-azacytidylyl-(3'?5')-2'-deoxy-guanosine SodiuM Salt
- DTXSID60239218
- 0RB89YH367
- SGI-110 sodium
- S-110 sodium
-
- MDL: MFCD28144509
- Renchi: 1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/t7-,8-,9+,10+,11+,12+;/m0./s1
- Clave inchi: GIWNNMMDOVYUOT-BYKQGDNKSA-N
- Sonrisas: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](COP(O)(=O)O[C@H]4C[C@H](N5C=NC(N)=NC5=O)O[C@@H]4CO)O3)C=NC1=2.[Na]
Atributos calculados
- Calidad precisa: 579.12031924g/mol
- Masa isotópica única: 579.12031924g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 12
- Recuento de átomos pesados: 39
- Cuenta de enlace giratorio: 8
- Complejidad: 1110
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 6
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 274Ų
Guadecitabine sodium Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Guadecitabine sodium PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0975749-1g |
SGI-110 |
929904-85-8 | 98% | 1g |
$7500 | 2024-08-03 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-50mg |
Guadecitabine sodium |
929904-85-8 | 98% | 50mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-10mg |
Guadecitabine sodium |
929904-85-8 | 98% | 10mg |
¥11988.00 | 2023-09-07 | |
TRC | D232200-10mg |
2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt |
929904-85-8 | 10mg |
$30732.00 | 2023-05-18 | ||
ChemScence | CS-0003821-10mg |
Guadecitabine sodium |
929904-85-8 | 98.05% | 10mg |
$1200.0 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S7013-5mg |
Guadecitabine (SGI-110) |
929904-85-8 | 99.93% | 5mg |
¥8570.34 | 2023-09-15 | |
ChemScence | CS-0003821-5mg |
Guadecitabine sodium |
929904-85-8 | 98.05% | 5mg |
$850.0 | 2022-04-26 | |
TRC | D232200-25mg |
2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt |
929904-85-8 | 25mg |
$ 15000.00 | 2023-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-2mg |
Guadecitabine sodium |
929904-85-8 | 98% | 2mg |
¥4495.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12790-1 mL * 10 mM (in DMSO) |
Guadecitabine sodium |
929904-85-8 | 1 mL * 10 mM (in DMSO) |
¥9245.00 | 2022-02-28 |
Guadecitabine sodium Métodos de producción
Synthetic Routes 1
Condiciones de reacción
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- Drug compound and purification methods thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Decitabine derivative formulations, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condiciones de reacción
Referencia
- Oligonucleotide analogs containing 5-aza-cytosine for inhibiting cellular DNA methylation and treatment of cancers, United States, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referencia
- Hypomethylating agent guadecitabine sodium or salt with decreased hygroscopicity and increased stability for cancer therapy, prognosis and prediction of response or resistance, United States, , ,
Synthetic Routes 6
Condiciones de reacción
Referencia
- Combination of isoindolinone inhibitors of the MDM2-p53 interaction having anticancer activity with the DNA hypomethylating agent SGI-110, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condiciones de reacción
Referencia
- Lyophilized pharmaceutical compositions, World Intellectual Property Organization, , ,
Guadecitabine sodium Raw materials
Guadecitabine sodium Preparation Products
Guadecitabine sodium Literatura relevante
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
2. Book reviews
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
929904-85-8 (Guadecitabine sodium) Productos relacionados
- 1806862-49-6(3-Amino-2-bromomethyl-4-(trifluoromethyl)pyridine)
- 30166-30-4(2,5-Piperazinedione, 1-acetyl-3-(phenylmethylene)-, (Z)-)
- 1231755-76-2(methyl 2-(2-chlorophenyl)prop-2-enoate)
- 1021230-67-0(propyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate)
- 2006124-66-7(2-amino-2-methyl-4-4-(propan-2-yl)-1H-pyrazol-1-ylbutanamide)
- 1281469-51-9(Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxy-2,2-dimethylpropanoate)
- 850933-79-8(3-(2,5-dimethoxyphenyl)-1-2-(2,5-dimethyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea)
- 2138061-02-4(N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine)
- 53153-59-6(N',N',4-trimethylbenzene-1-sulfonohydrazide)
- 832142-14-0(Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:929904-85-8)Guadecitabine sodium

Pureza:99%/99%
Cantidad:5mg/10mg
Precio ($):765.0/1080.0